molecular formula C21H20N2O3S B11080686 (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B11080686
M. Wt: 380.5 g/mol
InChI Key: CCMQXMYXNOWKBX-ODLFYWEKSA-N
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Description

(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, an isoquinoline moiety, and a dimethoxybenzylidene group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by the introduction of the isoquinoline moiety through a cyclization reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, pressures, and solvents to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional hydroxyl or carbonyl groups, while reduction may produce a more saturated molecule.

Scientific Research Applications

(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C21H20N2O3S/c1-25-17-8-7-15(18(12-17)26-2)11-19-20(24)22-21(27-19)23-10-9-14-5-3-4-6-16(14)13-23/h3-8,11-12H,9-10,13H2,1-2H3/b19-11-

InChI Key

CCMQXMYXNOWKBX-ODLFYWEKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCC4=CC=CC=C4C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N=C(S2)N3CCC4=CC=CC=C4C3)OC

Origin of Product

United States

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